N-Nitrophthalamide
Description
Historical Context and Evolution of Phthalamide (B166641) Chemistry
The chemistry of phthalamides, the parent structural class of N-Nitrophthalamide, has a rich history dating back to the 19th century. Phthalamide itself was first synthesized in the mid-1800s and quickly became a cornerstone in the development of organic synthesis. solubilityofthings.com A pivotal moment in its history was the development of the Gabriel Synthesis by German chemist Siegmund Gabriel in 1887. rsc.orgunacademy.com This reaction utilized potassium phthalimide (B116566) to convert primary alkyl halides into primary amines, a method that elegantly avoids the over-alkylation often seen with ammonia (B1221849). unacademy.com This established phthalimide as a crucial reagent for amine synthesis.
The evolution of phthalamide chemistry continued with accidental discoveries that opened new research avenues. In 1928, scientists at Scottish Dyes Limited observed the formation of a blue substance in a phthalimide melt pot, which was later identified as an iron complex of phthalocyanine (B1677752). chimia.chuea.ac.uk This discovery marked the beginning of the extensive field of phthalocyanine chemistry, with these macrocyclic compounds finding widespread use as robust pigments and dyes. chimia.ch Over the last few decades, research has focused on developing numerous new methods for synthesizing and functionalizing the phthalimide scaffold, employing techniques like metal-catalyzed reactions and metal-free systems to create a diverse range of derivatives for applications in pharmaceuticals, agrochemicals, and materials science. rsc.orgbiomedgrid.comresearchgate.netmdpi.com
Significance of Nitration in Phthalamide Derivatives for Chemical Research
Nitration is a fundamentally important chemical transformation in the context of phthalamide chemistry, leading to a versatile class of compounds known as nitrophthalimides. This process can occur in two primary ways: nitration on the aromatic ring or nitration on the imide nitrogen.
The nitration of the benzene (B151609) ring of phthalimide, typically yielding 3-nitrophthalimide (B32571) or 4-nitrophthalimide (B147348), introduces a nitro group that significantly influences the molecule's reactivity. cymitquimica.combch.ro The nitro group is strongly electron-withdrawing, making the aromatic ring susceptible to nucleophilic substitution reactions. cymitquimica.comchemimpex.com This reactivity allows 4-nitrophthalimide to serve as a valuable precursor and building block in the synthesis of more complex molecules. chemimpex.com For instance, it is used as an intermediate in the production of azo dyes, fluorescent probes for biological imaging, and agrochemicals. chemimpex.comchemicalbook.com Furthermore, the nitro group can be chemically reduced to an amino group (NH₂), yielding aminophthalimides, which are themselves important intermediates for dyes and phthalocyanine chromogens. bch.roresearchgate.net
The direct nitration of the imide nitrogen atom leads to the formation of this compound. smolecule.com This reaction is typically achieved by treating phthalimide with a nitrating agent like a mixture of fuming nitric acid and concentrated sulfuric acid. smolecule.com this compound and related N-nitroimides, such as N-nitrosaccharin, are of significant interest because they can act as controllable sources of the nitronium ion (NO₂⁺). researchgate.netresearchgate.net This allows them to function as nitrating reagents for the C-H functionalization of a broad range of other aromatic and heteroaromatic compounds under milder conditions than traditional mixed-acid methods, offering better functional group tolerance. researchgate.netresearchgate.net
Overview of Academic Research Trajectories for this compound
Academic research on this compound and its isomers has explored several distinct trajectories, focusing on its synthesis, reactivity, and application as a specialized reagent.
One major area of research has been its use as a synthetic intermediate. The related compound, 4-nitrophthalimide, is a well-studied precursor for a variety of functional materials. chemimpex.com It is used to create fluorescent dyes and probes for sensitive biological imaging applications. chemimpex.com The compound and its derivatives are also investigated for potential use in agriculture as herbicides. smolecule.com Some studies have explored the biological activity of nitrophthalimides, indicating potential antimicrobial and antifungal properties that warrant further investigation. ontosight.ai
A second significant research trajectory focuses on the unique reactivity of the N-nitroimide functional group. This compound has been utilized as a nitrogen nucleophile in specific organic reactions, such as asymmetric aza-Michael additions to nitroalkenes. smolecule.com This demonstrates its utility in constructing carbon-nitrogen bonds, a fundamental process in organic synthesis.
More recently, research has shifted towards using this compound derivatives as advanced reagents for introducing specific functionalities into molecules. A notable example is the development of N-trifluoromethylthio-4-nitrophthalimide. nih.gov In a novel difunctionalization reaction, this single reagent serves as a source for both a nitrogen atom and a trifluoromethylthio (SCF₃) group, which can be incorporated into α,β-unsaturated carbonyl compounds. nih.gov This highlights a sophisticated research direction where the phthalimide scaffold is engineered to create highly specialized, atom-economical reagents for complex chemical transformations. nih.gov
Data Tables
Table 1: Physicochemical Properties of Nitrophthalimide Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | 5336-97-0 | C₈H₄N₂O₄ | 192.13 | Yellow Crystalline Solid | ~206 smolecule.com |
| 3-Nitrophthalimide | 603-62-3 | C₈H₄N₂O₄ | 192.13 | Pale Yellow to Yellow Crystals/Powder | 215 - 222 cymitquimica.comthermofisher.com |
| 4-Nitrophthalamide (B77956) | 89-40-7 | C₈H₄N₂O₄ | 192.13 | Off-white to Light Yellow Crystalline Powder | 201 - 204 chemimpex.com |
Structure
3D Structure
Properties
IUPAC Name |
2-nitroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c11-7-5-3-1-2-4-6(5)8(12)9(7)10(13)14/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLDLZVPEFRPLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201526 | |
| Record name | N-Nitrophthalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5336-97-0 | |
| Record name | N-Nitrophthalamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-NITROPHTHALIMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Nitrophthalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Nitrophthalamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF5552692C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for N Nitrophthalamide and Its Derivatives
Regioselective Nitration Pathways of Phthalamides
The introduction of a nitro group onto the aromatic ring of phthalamide (B166641) is a critical step in the synthesis of N-nitrophthalamides. The position of this group is highly dependent on the reaction conditions and the nature of the starting material.
Direct Nitration Procedures for N-Nitrophthalamide Isomers
Direct nitration of phthalamide is a common method for producing nitrophthalamide isomers. The reaction typically involves strong nitrating agents, most commonly a mixture of nitric acid and sulfuric acid. thieme-connect.de Research has shown that the nitration of phthalamide using fuming nitric acid and concentrated sulfuric acid predominantly yields 4-nitrophthalamide (B77956). ejtas.comresearchgate.net A typical procedure involves the slow addition of phthalimide (B116566) to a cooled mixture of fuming nitric acid and concentrated sulfuric acid, followed by a reaction period at room temperature. The product is then precipitated in ice water.
Similarly, N-substituted phthalimides can be nitrated to produce their corresponding nitro derivatives. For example, N-methylphthalimide can be effectively nitrated to yield N-methyl-4-nitrophthalamide. google.com One patented process describes dissolving N-methylphthalimide in concentrated sulfuric acid and then treating it with concentrated nitric acid at a controlled temperature range of 60°C to 80°C. google.com This method results in a high yield of N-methyl nitrophthalimides, with N-methyl-4-nitrophthalamide being the major product. google.com
| Starting Material | Nitrating Agent | Key Conditions | Major Product | Reference |
| Phthalamide | Fuming HNO₃ / H₂SO₄ | 10-15 °C | 4-Nitrophthalamide | |
| N-Methylphthalimide | Conc. HNO₃ / H₂SO₄ | 60-80 °C | N-Methyl-4-nitrophthalamide | google.com |
Factors Influencing Positional Selectivity in Nitration Reactions
The regioselectivity of the nitration of phthalamide is governed by the electronic effects of the two amide carbonyl groups. These groups are deactivating and meta-directing. However, in phthalimide, the aromatic ring is fused to a five-membered ring containing the two carbonyl groups. This structure results in the positions para (position 4) and meta (position 3) to one of the carbonyl groups being the primary sites for electrophilic substitution.
In practice, the nitration of phthalimide leads to the preferential formation of the 4-nitro isomer over the 3-nitro isomer. thieme-connect.degoogle.com This selectivity is influenced by a combination of electronic and steric factors. The directing effect of the imide group favors substitution at the 4-position. While conventional nitration methods often result in a mixture of isomers, the 4-nitro isomer is typically the predominant product. google.com The reaction conditions, such as temperature and acid concentration, can be optimized to maximize the yield of the desired isomer. google.comgoogle.com For instance, carrying out the nitration of N-methylphthalimide at temperatures between 65°C and 75°C is reported to be optimal, as lower temperatures decrease the reaction rate and higher temperatures can lead to side reactions like oxidation and hydrolysis. google.com
Functional Group Interconversion Routes from Related Precursors
N-Nitrophthalamides can also be synthesized through the chemical modification of closely related precursor molecules. These interconversions provide alternative synthetic routes that can be advantageous in certain contexts.
Synthesis from Nitrophthalimides via Ammonolysis
A key method for preparing nitrophthalamides is the ring-opening of nitrophthalimides through ammonolysis. This reaction involves treating a nitrophthalimide with ammonia (B1221849) or an ammonia source, such as aqueous ammonium (B1175870) hydroxide (B78521), which attacks one of the carbonyl carbons and cleaves the imide ring to form the corresponding diamide (B1670390). cdnsciencepub.com
For instance, 3-nitrophthalamide (B1308282) can be synthesized in high yield by reacting 3-nitrophthalimide (B32571) with concentrated ammonium hydroxide. cdnsciencepub.com Similarly, 4-nitrophthalamide can be prepared from 4-nitrophthalimide (B147348) by treatment with an ammonia solution. bch.ro This process is also a described step in a multi-step synthesis of 4-nitrophthalonitrile (B195368), where 4-nitrophthalimide undergoes ammonolysis to generate 4-nitrophthalamide. google.com The reaction is typically carried out by stirring the nitrophthalimide in an aqueous ammonia solution for an extended period. cdnsciencepub.combch.ro
Dehydration of Nitrophthalamides to Nitrophthalonitriles
Nitrophthalamides can serve as intermediates in the synthesis of nitrophthalonitriles, which are valuable precursors for compounds like phthalocyanines. ejtas.comresearchgate.net The conversion involves the dehydration of the two amide functional groups to nitrile groups.
This transformation is commonly achieved using a strong dehydrating agent. Thionyl chloride (SOCl₂) in a solvent such as N,N-dimethylformamide (DMF) has been successfully used to dehydrate 4-nitrophthalamide to 4-nitrophthalonitrile. ejtas.comresearchgate.net The synthesis of 3-nitrophthalonitrile (B1295753) from 3-nitrophthalamide via dehydration with thionyl chloride in DMF has also been reported. lookchem.com This reaction is a crucial step in creating phthalonitrile (B49051) derivatives for further use in materials science and coordination chemistry. ejtas.com
N-Substitution and Derivatization Strategies in this compound Chemistry
The synthesis of N-substituted nitrophthalimides is an important area of study, as these derivatives are precursors to a range of materials, including high-performance polyetherimides. justia.com The primary strategy for creating these compounds is not the direct substitution on the nitrogen of this compound, but rather the nitration of an already N-substituted phthalimide.
A variety of N-alkyl nitrophthalimides are synthesized by reacting the corresponding N-alkyl phthalimide with a mixture of nitric acid and sulfuric acid. justia.com This approach allows for the introduction of a wide range of alkyl groups onto the nitrogen atom prior to the nitration of the aromatic ring. The resulting N-alkyl-3-nitrophthalimide and N-alkyl-4-nitrophthalamide isomers are key intermediates. For example, these compounds can be reacted with dialkali metal salts of dihydroxy aromatic compounds in nucleophilic aromatic substitution reactions to form bisimides, which are monomers for polyetherimides. science.gov The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for such nucleophilic displacement. science.gov
Further derivatization can also involve the nitro group itself. For example, the nitro group can be reduced to an amino group, which can then undergo a variety of subsequent reactions, highlighting the versatility of nitrophthalamides as synthetic intermediates.
Alkylation Reactions at the Imide Nitrogen
The nitrogen atom of the imide group in phthalimides is acidic, a property enhanced by the two adjacent electron-withdrawing carbonyl groups. derpharmachemica.com This acidity allows for the deprotonation of the N-H bond, forming a nucleophilic anion that can readily undergo alkylation. This principle is the foundation of several key synthetic methods for preparing N-substituted phthalimides.
One of the most classic methods for N-alkylation is the Gabriel Synthesis . This reaction typically involves the deprotonation of phthalimide with a base like potassium hydroxide to form potassium phthalimide. This phthalimide salt then acts as a nucleophile, reacting with an alkyl halide to yield an N-alkyl phthalimide. organic-chemistry.org While broadly applicable, this method can be extended to nitrated phthalimide derivatives to produce N-alkyl nitrophthalimides.
Another significant technique is the Mitsunobu Reaction , which allows for the direct N-alkylation of phthalimides using an alcohol. organic-chemistry.org This reaction occurs under mild conditions in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). N-acyl- and N-alkoxycarbonylaminophthalimides have been shown to be effective acid partners in Mitsunobu reactions, allowing for their alkylation by primary, secondary, or benzyl (B1604629) groups. organic-chemistry.org
Research has also explored the alkylation of related nitrated structures. For instance, 3-nitrophthalimide has been successfully alkylated at the nitrogen atom using Meerwein's salt. shu.ac.uk Furthermore, N-haloimides such as N-bromophthalimide (NBP) can serve as nitrogen sources in various transformations, highlighting the reactivity of the imide nitrogen. semanticscholar.org The inherent acidity of the imide proton (pKa ≈ 8-10) is central to the success of these alkylation strategies, as it facilitates the formation of the necessary nucleophile. derpharmachemica.com
Table 1: Overview of N-Alkylation Methods for Phthalimides
| Method | Reagents | Substrate Example | Key Features |
|---|---|---|---|
| Gabriel Synthesis | 1. Base (e.g., K₂CO₃, KOH)2. Alkyl Halide (R-X) | Phthalimide | Classic, robust method for preparing primary amines after deprotection. organic-chemistry.org |
| Mitsunobu Reaction | Alcohol (R-OH), PPh₃, DEAD/DIAD | Phthalimide | Mild conditions, suitable for a wide range of alcohols. organic-chemistry.org |
| Meerwein's Salt Alkylation | Meerwein's Salt (e.g., Et₃O⁺BF₄⁻) | 3-Nitrophthalimide | Specific method for alkylation with potent electrophiles. shu.ac.uk |
Condensation Reactions for N-Substituted Phthalamides
The most conventional and widely employed route for synthesizing N-substituted phthalimides is the direct condensation of a primary amine with phthalic anhydride (B1165640) or its derivatives. nih.govacs.org This reaction typically involves heating the two components, often at high temperatures or in the presence of an acidic dehydrating agent, to form the cyclic imide structure through the elimination of water. nih.govrsc.org
This methodology is highly versatile and has been applied to a broad spectrum of amines, including naturally occurring ones like tryptamine (B22526) and tyramine, to produce biologically relevant N-substituted phthalimides in good to excellent yields. rsc.org For example, the synthesis of thalidomide (B1683933) has been achieved with an 87% yield using this approach. rsc.org
Modern variations aim for milder conditions. Organocatalytic methods, using N-heterocyclic carbenes (NHCs), have been developed for the atroposelective synthesis of N-aryl phthalimides under mild conditions, avoiding the harsh temperatures typically required. nih.gov Transition-metal-catalyzed methods, such as the palladium-catalyzed carbonylation of 1,2-diiodoarenes with primary amines, also provide an alternative route. rsc.org
In a specific example relevant to nitrated compounds, novel N-substituted phthalimide derivatives were synthesized through the condensation reaction of N-aminophthalimide or N-amino tetrachlorophthalimide with various aldehydes in glacial acetic acid. researchgate.net This demonstrates the utility of condensation reactions in creating diverse molecular architectures from phthalimide precursors.
Table 2: Examples of Condensation Reactions for N-Substituted Phthalimides
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| o-Dibromobenzene | Aniline (B41778) | Pd(OAc)₂, CataCXium A, NEt₃, CO (30 bar), 100 °C | N-Phenylphthalimide | 90% | rsc.org |
| N-amino tetrachlorophthalimide | 2-hydroxybenzaldehyde | Glacial Acetic Acid, Reflux | 2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrachloroisoindoline-1,3-dione | 58% | researchgate.net |
One-Pot Synthetic Processes Involving this compound Intermediates
One-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. Several one-pot processes have been developed that utilize nitrophthalimide derivatives as key reactants or intermediates.
A notable example is the enantioselective aza-Michael addition of 4-nitrophthalamide to nitroalkenes. researchgate.net This reaction, promoted by a chiral thiourea (B124793) catalyst, serves as the first instance of using 4-nitrophthalamide as a nitrogen nucleophile in such an asymmetric transformation, yielding Michael adducts with up to 87% enantiomeric excess. researchgate.net Some of the resulting products have shown potential as herbicides. researchgate.net
Another innovative one-pot approach is the three-component condensation of a pyrrolo[3,4-c]pyrrole (B14788784) scaffold with secondary amines and formaldehyde (B43269) to produce N-substituted 3,4-pyrroledicarboximides. mdpi.com This method proceeds under mild conditions and provides the desired products in high yields (70–84%). mdpi.com
Furthermore, one-pot processes are crucial in the synthesis of complex pharmaceutical intermediates. A process for preparing substituted phthalimido oxazolidinones, which are key intermediates for antibiotics like Linezolid, has been described. google.com This process involves the reaction of an aniline derivative, carbonylation with methylchloroformate, and subsequent in-situ reaction with potassium phthalimide in a single pot, achieving an 83% yield. google.com These examples underscore the power of one-pot strategies to streamline the synthesis of complex molecules derived from or involving nitrophthalimide structures.
Table 3: Selected One-Pot Syntheses Involving Phthalimide Derivatives | Reaction Type | Key Reactants | Catalyst/Conditions | Key Feature | Reference | | :--- | :--- | :--- | :--- | :--- | | Aza-Michael Addition | 4-Nitrophthalamide, Nitroalkenes | Chiral Thiourea Catalyst | Asymmetric synthesis of Michael adducts with potential herbicidal activity. researchgate.net | | Three-Component Condensation | Pyrrolo[3,4-c]pyrrole, Secondary Amine, Formaldehyde | C₂H₅OH, Mild Conditions | Efficient, high-yield (70-84%) synthesis of N-substituted 3,4-pyrroledicarboximides. mdpi.com | | Phthalimido Oxazolidinone Synthesis | Fluoroaniline derivative, Methylchloroformate, Potassium Phthalimide | Heterogeneous catalyst, n-Butanol then DMF | High-yield (83%) industrial process for a key pharmaceutical intermediate. google.com |
Mechanistic Investigations of N Nitrophthalamide Reactivity
Kinetics and Mechanisms of Hydrolytic Pathways
The hydrolysis of N-nitrophthalamide and its derivatives is a key reaction that has been studied under various conditions to elucidate its mechanistic pathways. The reactivity is significantly influenced by factors such as pH, the presence of micelles, and the solvent composition.
The alkaline hydrolysis of nitrophthalamides, such as 4-nitrophthalamide (B77956), proceeds through a mechanism involving the reaction of hydroxide (B78521) ions with both the nonionized and ionized forms of the imide. researchgate.net The reaction is generally understood to proceed via nucleophilic attack of the hydroxide ion on the carbonyl carbon of the phthalimide (B116566) ring. youtube.com This leads to the formation of a tetrahedral intermediate, which then undergoes ring opening to yield the corresponding phthalamic acid derivative. youtube.comscribd.com
The general mechanism for base-catalyzed amide hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. youtube.com This is followed by the departure of the leaving group, which in the case of phthalimides, leads to the opening of the imide ring. scribd.com
Solvent deuterium (B1214612) kinetic isotope effects (SDKIE), expressed as the ratio of the rate constant in H₂O (kH₂O) to that in D₂O (kD₂O), are a valuable tool for probing reaction mechanisms, particularly those involving proton transfer. chem-station.comlibretexts.org An inverse solvent isotope effect (kH₂O/kD₂O < 1), where the reaction is faster in heavy water, can indicate a pre-equilibrium step involving the solvent before the rate-determining step. chem-station.commdpi.com
For the alkaline hydrolysis of N'-morpholino-N-(2'-methoxyphenyl)-5-nitrophthalamide and N'-morpholino-N-(2'-methoxyphenyl)-4-nitrophthalamide, the observed SDKIE values were 1.9 and 1.8, respectively. nih.gov A normal isotope effect (kH₂O/kD₂O > 1) is often observed when a proton transfer from the solvent is involved in the rate-determining step. semanticscholar.org For example, the water-catalyzed hydrolysis of 2-aminobenzoate (B8764639) esters, which is proposed to proceed via intramolecular general base catalysis, is about two-fold slower in D₂O than in H₂O. researchgate.net
The magnitude of the SDKIE can provide insight into the transition state structure. libretexts.org For instance, a primary deuterium isotope effect occurs when a bond to a deuterium atom is broken in the rate-determining step, which typically results in a normal isotope effect. mdpi.com Conversely, secondary isotope effects arise from changes in hybridization at a carbon atom bonded to deuterium and can be inverse. mdpi.com
Cationic micelles, such as those formed by cetyltrimethylammonium bromide (CTABr), have been shown to inhibit the alkaline hydrolysis of 4-nitrophthalamide. researchgate.net This inhibition is attributed to the incorporation of the anionic nitrophthalamide into the micellar phase, which can be influenced by the polarity of the medium. researchgate.net For instance, increasing the concentration of acetonitrile (B52724) (CH₃CN) decreases the binding constant of ionized 4-nitrophthalamide to CTABr micelles and also decreases the rate of hydrolysis within the micellar phase. researchgate.netresearchgate.net
Nonionic micelles, like Brij 35, also demonstrate an inhibitory effect on the alkaline hydrolysis of 4-nitrophthalamide, with the rate decreasing monotonically with an increase in the surfactant concentration. nih.govscispace.com The combination of cationic and nonionic micelles can lead to more complex behavior, with the appearance of minima in the plots of the observed rate constant versus the nonionic surfactant concentration at certain cationic surfactant concentrations. nih.gov
Table 1: Effect of Acetonitrile on CTABr Micellar Parameters for 4-Nitrophthalamide Hydrolysis researchgate.netresearchgate.net
| % CH₃CN (v/v) | Binding Constant (K_S) (M⁻¹) | Critical Micelle Concentration (cmc) (M) | Micellar Hydrolysis Rate Constant (k_Mh) (s⁻¹) |
| 5 | 3650 | 2.8 x 10⁻⁴ | 3.57 x 10⁻⁴ |
| 15 | 370 | 7.0 x 10⁻⁴ | 2.24 x 10⁻⁴ |
Solvent Deuterium Kinetic Isotope Effects and Mechanistic Implications
Nucleophilic Aromatic Substitution Mechanisms Involving this compound
Nucleophilic aromatic substitution (S_NAr) is a key reaction pathway for aromatic compounds bearing strong electron-withdrawing groups, such as the nitro group in this compound. wikipedia.orgbyjus.com This reaction involves the displacement of a leaving group from the aromatic ring by a nucleophile. wikipedia.org The presence of the nitro group, particularly at the ortho or para position relative to the leaving group, activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate. wikipedia.orgmasterorganicchemistry.com
The S_NAr mechanism typically proceeds through an addition-elimination pathway. byjus.com The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com This intermediate is characterized by the temporary loss of aromaticity. wikipedia.org The reaction is completed by the departure of the leaving group, which restores the aromaticity of the ring. youtube.com
In the context of this compound derivatives, the nitro group plays a crucial role in facilitating these reactions. For instance, the synthesis of N-ethyl-4-nitrophthalamide can be followed by a nucleophilic substitution where the nitro group is reduced to an amino group. sonar.ch The reactivity in S_NAr reactions is also influenced by the nature of the leaving group and the nucleophile. wikipedia.orgbyjus.com
Photochemical Transformation Mechanisms of this compound Derivatives
The photochemistry of nitroaromatic compounds, including derivatives of this compound, often involves complex transformations. Irradiation can lead to rearrangements and other reactions that are not readily accessible through thermal pathways.
For example, the photorearrangement of related nitroaromatic compounds like 2-nitrofuran (B122572) involves conversion to a hydroxyimino lactone. rsc.org While specific studies on the photochemical transformation of this compound itself are not detailed in the provided context, the general principles of nitroarene photochemistry can be applied. Upon photoexcitation, nitroarenes can undergo various reactions, including reduction of the nitro group and rearrangement of the aromatic ring. nih.gov
In some cases, photochemical reactions can be used to generate reactive species. For instance, photolysis of N-nitrosuccinimide can lead to the nitration of aromatic compounds. ethz.ch It is plausible that this compound derivatives could undergo similar photochemical processes, potentially leading to the formation of radicals or other reactive intermediates that can then participate in further reactions.
Role of this compound Derivatives in Catalytic Reaction Mechanisms
This compound derivatives can serve as important precursors and reactants in various catalytic processes. Their reactivity, particularly the presence of the nitro group, makes them suitable substrates for catalytic reductions and other transformations.
One of the most common catalytic applications involving nitroaromatic compounds is their reduction to the corresponding amines. This transformation is of significant industrial importance. mdpi.com For example, 4-nitrophthalimide (B147348) can be quantitatively converted to 4-aminophthalamide (B170205) through catalytic transfer hydrogenation using a palladium catalyst. mdpi.com This method is efficient for a range of nitroaromatic derivatives. mdpi.com
This compound derivatives have also been employed in the development of new catalytic methods. For instance, N-alkyl nitrophthalimides are used in the synthesis of aromatic bisimides, which are precursors to polyetherimides. lookchem.com Furthermore, N-nitropyrazole derivatives, which can be synthesized from pyrazoles, have been identified as powerful nitrating reagents for a variety of aromatic and heteroaromatic compounds under mild, Lewis acid-catalyzed conditions. nih.gov The reactivity of these N-nitro compounds is tuned by the substituents on the pyrazole (B372694) ring. nih.gov
Additionally, N-chloro-4-nitrophthalamide has been utilized as a chlorinating agent in the enantioselective aminocatalytic α-chlorination of aldehydes. acs.org The mechanism of such reactions can be complex, involving the formation of various intermediates, and the choice of solvent can significantly influence the reaction pathway and selectivity. acs.org
Insights into Aminocatalytic Processes
While direct studies on this compound in aminocatalysis are scarce, the reactivity of analogous N-electrophile phthalimides, such as N-chloro-4-nitrophthalimide, in aminocatalytic reactions offers valuable insights. researchgate.netacs.orgnih.gov These reactions, particularly the enantioselective α-chlorination of aldehydes, have been challenging due to the tendency to proceed through unselective pathways involving neutral intermediates. nih.gov
Pioneering methods in enantioselective aminocatalytic chlorination have utilized a combination of a sterically hindered catalyst with N-chloro-4-nitrophthalimide in the presence of mixed acids. researchgate.netacs.org This approach was developed to produce highly enantio-enriched products. The mechanism of such reactions is critical in determining the enantioselectivity of the final product. nih.gov Mechanistic studies have revealed that the reaction pathway can be influenced by the choice of solvent and catalyst to favor a highly selective route involving charged intermediates over less selective neutral intermediates. nih.gov For instance, the use of hexafluoroisopropanol (HFIP) as a solvent has been shown to stabilize iminium ions, thereby promoting a more selective reaction pathway. nih.gov
The key steps that determine the enantioselectivity in the aminocatalytic α-chlorination of aldehydes are outlined below:
| Step | Description | Implication for Selectivity |
| Iminium Ion Formation | The aldehyde reacts with a secondary amine catalyst to form a charged iminium ion. | This is a crucial activation step. |
| Enamine Formation | The iminium ion is deprotonated to form a neutral enamine intermediate. | The geometry (E/Z) of the enamine can influence the stereochemical outcome. |
| Electrophilic Attack | The enamine attacks the electrophilic chlorine atom of the N-chlorophthalimide derivative. | The facial selectivity of this attack is a primary determinant of the product's enantiomeric excess. |
| Product Release | The resulting intermediate is hydrolyzed to release the α-chloroaldehyde and regenerate the catalyst. | Unwanted side reactions can occur at this stage, potentially eroding enantioselectivity. |
This table is a generalized representation of the key stages in aminocatalytic α-halogenation reactions.
Given the structural similarity, it is plausible that this compound could act as an electrophilic nitrating agent in analogous aminocatalytic processes. The nitro group attached to the imide nitrogen would render it highly electrophilic, potentially enabling the transfer of the nitro group to a nucleophilic enamine intermediate. The efficiency and selectivity of such a hypothetical process would likely depend on the catalyst, solvent, and substrate, similar to the chlorination reactions.
Radical Reaction Mechanisms in Difunctionalization
There is a lack of direct studies on the radical reaction mechanisms of this compound in difunctionalization reactions. However, research on N-trifluoromethylthio-4-nitrophthalimide provides a relevant model for how an N-substituted phthalimide can participate in such transformations. figshare.comresearchgate.netacs.orgnih.govrsc.org A novel difunctionalization reaction, the aminotrifluoromethylthiolation of α,β-unsaturated carbonyl compounds, utilizes N-trifluoromethylthio-4-nitrophthalimide as a source for both the nitrogen and the trifluoromethylthiol (SCF3) groups. figshare.comacs.orgnih.gov This reaction proceeds under mild conditions in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO). figshare.comacs.orgnih.gov
A proposed mechanism for this DABCO-catalyzed amino-trifluoromethylthiolation of α,β-unsaturated carbonyl compounds is detailed below. rsc.org
Proposed Mechanistic Pathway rsc.org
| Step | Intermediate/Process | Description |
| 1 | Michael Addition | The catalytic base, DABCO, adds to the α,β-unsaturated carbonyl compound 12 to form a zwitterionic enolate intermediate. |
| 2 | Nucleophilic Attack | The enolate intermediate attacks the electrophilic sulfur atom of N-trifluoromethylthio-4-nitrophthalimide 13 , leading to the formation of an intermediate and the phthalimide anion. |
| 3 | Intramolecular Cyclization | The phthalimide anion then acts as a nucleophile, attacking the β-position of the carbonyl compound in an intramolecular fashion, forming a three-membered ring intermediate. |
| 4 | Ring Opening | The three-membered ring is subsequently opened by the attack of the trifluoromethylthiolate anion (SCF3-), which was generated in a previous step, at the carbon bearing the nitrogen atom. |
| 5 | Protonation & Product Formation | A final protonation step yields the β-amino-α-trifluoromethylthio carbonyl compound and regenerates the catalyst. |
This table outlines the proposed mechanism for the aminotrifluoromethylthiolation of α,β-unsaturated carbonyl compounds using N-trifluoromethylthio-4-nitrophthalimide as the difunctionalizing agent. rsc.org
This mechanism proceeds through ionic intermediates rather than a purely radical pathway. However, other difunctionalization reactions involving N-thio-substituted reagents are known to proceed via radical mechanisms, often initiated by photoredox catalysis. researchgate.net In such cases, a single-electron transfer (SET) to the N-S bond could lead to its homolytic cleavage, generating a nitrogen-centered radical and a sulfur-centered radical, which could then engage in subsequent addition reactions with unsaturated substrates. researchgate.net
Given the nature of the N-NO2 bond, it is conceivable that this compound could serve as a source of a phthalimide radical and a nitrogen dioxide radical (•NO2) under radical-promoting conditions (e.g., heat or light). libretexts.org The high reactivity of these radical species could then be harnessed in difunctionalization reactions of alkenes or alkynes. The phthalimide radical could add to a double bond, generating a carbon-centered radical, which could then be trapped by •NO2 or another radical species present in the reaction mixture. Such a pathway would be analogous to known radical difunctionalization methodologies.
Advanced Spectroscopic and Crystallographic Characterization of N Nitrophthalamide Structures
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationjchps.comresearchgate.net
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the precise structure of organic compounds in solution. jchps.comweebly.com By analyzing the chemical shifts, signal intensities, and coupling patterns in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in a molecule can be established. jchps.com
For N-Nitrophthalamide, a ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the two amide (-CONH₂) groups. The integration of these signals would correspond to the number of protons in each unique environment, while the splitting patterns (multiplicity) would reveal adjacent, non-equivalent protons. The ¹³C NMR spectrum, including techniques like the Attached Proton Test (APT), would identify all unique carbon atoms, distinguishing between quaternary carbons (like those bonded to the carbonyl and nitro groups) and carbons with attached protons (CH). nanalysis.com While specific experimental NMR data for this compound is not detailed in the provided search results, the expected data types are summarized below.
Table 1: Expected NMR Data for Structural Elucidation of this compound
| Nucleus | Expected Chemical Shift (δ) Region | Information Provided |
|---|---|---|
| ¹H | ~7.0-9.0 ppm | Aromatic protons, influenced by the electron-withdrawing nitro and amide groups. |
| ¹H | ~7.0-8.5 ppm (broad) | Amide (NH₂) protons, position can be solvent and concentration dependent. |
| ¹³C | ~110-150 ppm | Aromatic carbons, including those attached to substituents. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysisnih.govmt.com
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups within a molecule. americanpharmaceuticalreview.com These methods are complementary; FT-IR is sensitive to vibrations that change the molecular dipole moment, such as those from polar bonds like O-H and N-H, while Raman spectroscopy is sensitive to vibrations that change the molecular polarizability, often involving symmetric and non-polar bonds like C=C. nih.govmt.com
The analysis of this compound would reveal characteristic vibrational frequencies corresponding to its primary functional groups. The presence of amide and nitro groups would be readily confirmed by their distinct absorption or scattering peaks.
Table 2: Principal Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Activity |
|---|---|---|---|
| Amide (N-H) | N-H stretch | 3100 - 3500 | IR |
| Aromatic (C-H) | C-H stretch | 3000 - 3100 | IR/Raman |
| Carbonyl (C=O) | C=O stretch | 1650 - 1700 | Strong in IR |
| Amide (N-H) | N-H bend | 1580 - 1650 | IR |
| Aromatic (C=C) | C=C stretch | 1450 - 1600 | IR/Raman |
| Nitro (NO₂) | Asymmetric stretch | 1500 - 1570 | Strong in IR |
Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Structure and Tautomerismlibretexts.org
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from the promotion of electrons from lower to higher energy orbitals. libretexts.org This technique is particularly informative for conjugated systems, where π→π* and n→π* electronic transitions occur within the UV-Vis range (200-800 nm). libretexts.orgpharmatutor.org
For this compound, the aromatic ring, carbonyl groups, and nitro group constitute a conjugated system with multiple chromophores. The UV-Vis spectrum would therefore be expected to display absorptions corresponding to these electronic transitions. The n→π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, typically occur at longer wavelengths but with lower intensity compared to the high-intensity π→π* transitions of the conjugated system. pharmatutor.orgcutm.ac.in While specific spectral data for this compound is not available in the search results, the expected transitions are outlined below. There is no information in the provided results to indicate that this compound exhibits tautomerism or fluorescence emission.
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Associated Functional Groups | Expected Characteristics |
|---|---|---|---|
| π → π* | Bonding π to anti-bonding π* | Aromatic ring, C=O, NO₂ | High intensity absorption |
X-ray Diffraction Crystallography for Solid-State Architecturenih.govresearchgate.net
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal. iastate.eduwikipedia.orgnih.gov This technique allows for the precise determination of molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that define the crystal packing. anton-paar.com
The crystal structure of 4-Nitrophthalamide (B77956) (systematic name: 4-nitrobenzene-1,2-dicarboxamide) has been determined to be in the monoclinic space group P2/c. researchgate.net
Table 4: Crystal Data and Structure Refinement for this compound
| Parameter | Value | Reference |
|---|---|---|
| Chemical formula | C₈H₇N₃O₄ | nih.gov |
| Molecular weight | 209.17 | researchgate.net |
| Crystal system | Monoclinic | nih.govresearchgate.net |
| Space group | P2/c | researchgate.net |
| a (Å) | 7.7425 (2) | nih.govresearchgate.net |
| b (Å) | 9.6634 (2) | nih.govresearchgate.net |
| c (Å) | 12.1276 (3) | nih.govresearchgate.net |
| β (°) | 106.008 (3) | nih.govresearchgate.net |
| Volume (ų) | 872.19 (4) | nih.govresearchgate.net |
| Z | 4 | nih.govresearchgate.net |
In the solid state, the this compound molecule is notably non-planar. Each of the substituent groups—the nitro group and the two amide groups—is twisted out of the plane of the benzene (B151609) ring. nih.govresearchgate.net The amide groups are oriented on opposite sides of the benzene ring's least-squares plane, with the amine functionalities directed away from each other, a conformation that precludes any intramolecular hydrogen bonding. nih.govresearchgate.net
Table 5: Selected Dihedral and Torsion Angles for this compound
| Angle Type | Atoms Involved | **Angle (°) ** | Reference |
|---|---|---|---|
| Dihedral Angle | Nitro group to benzene ring | 11.36 (2) | nih.govresearchgate.net |
| Dihedral Angle | Amide group 1 to benzene ring | 60.89 (6) | nih.govresearchgate.net |
| Dihedral Angle | Amide group 2 to benzene ring | 34.39 (6) | nih.govresearchgate.net |
| Torsion Angle | O1—N1—C1—C2 (Nitro) | 168.48 (10) | nih.govresearchgate.net |
| Torsion Angle | C3—C4—C7—O3 (Amide) | 114.92 (12) | nih.govresearchgate.net |
The crystal structure of this compound is stabilized by an extensive network of intermolecular N—H⋯O hydrogen bonds. nih.govresearchgate.net Every N-H proton is involved in forming these bonds. nih.govresearchgate.net The network is complex, featuring a bifurcated hydrogen bond and specific oxygen atoms acting as multiple hydrogen bond acceptors, which connects the individual molecules into a robust three-dimensional structure. nih.govresearchgate.net
The cumulative effect of the extensive N—H⋯O hydrogen bonding network is the formation of a well-defined three-dimensional supramolecular architecture. nih.govresearchgate.net Globally, this crystal packing can be characterized as consisting of columns of this compound molecules that are aligned along the a-axis of the unit cell. nih.govresearchgate.net
Table 6: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-Nitrophthalamide |
Intermolecular Interactions and Hydrogen Bonding Networks
Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds like this compound through analysis of its fragmentation patterns. The molecular formula for this compound is C₈H₄N₂O₄, corresponding to a molecular weight of approximately 192.13 g/mol . smolecule.comchemicalbook.com
Upon ionization in a mass spectrometer, typically through electron impact (EI), the this compound molecule forms a molecular ion (M⁺). This ion is energetically unstable and undergoes fragmentation. The fragmentation pathways are influenced by the structure, particularly the N-N bond and the nitro group attached to the phthalimide (B116566) ring system. gbiosciences.com
A primary and characteristic fragmentation pathway for N-nitroso compounds involves the facile cleavage of the N-N bond, leading to the loss of a nitric oxide (•NO) radical (mass loss of 30 Da). researchgate.netnih.gov This process results in the formation of a phthalimide radical cation. Another significant fragmentation would be the loss of the entire nitro group (•NO₂, mass loss of 46 Da). Subsequent fragmentation of the remaining phthalimide structure can occur, typically involving the loss of carbon monoxide (CO) molecules.
Detailed analysis of the resulting fragments provides a "fingerprint" that confirms the molecular structure. msu.edu The expected fragmentation pattern can be summarized as follows:
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Associated Loss |
|---|---|---|
| 192 | [C₈H₄N₂O₄]⁺• | Molecular Ion (M⁺•) |
| 162 | [C₈H₄NO₃]⁺• | Loss of •NO |
| 146 | [C₈H₄N₂O₂]⁺• | Loss of •NO₂ |
| 118 | [C₇H₄NO]⁺ | Loss of •NO₂ and CO |
| 104 | [C₇H₄O₂]⁺• | Loss of N₂O₂ |
| 76 | [C₆H₄]⁺• | Loss of N₂O₂ and CO |
Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways
Thermogravimetric analysis (TGA) is an essential technique for evaluating the thermal stability and decomposition profile of this compound. wikipedia.orglabmanager.com By measuring the change in mass of a sample as a function of increasing temperature, TGA identifies the temperatures at which the compound degrades. openaccessjournals.com
For this compound, the thermal decomposition is expected to be an energetic process initiated by the cleavage of the relatively weak N-NO₂ bond. The stability of the compound is limited by this bond. Studies on analogous compounds like 4-Nitrophthalimide (B147348) show melting points around 206°C, often accompanied or closely followed by decomposition. chemicalbook.comfishersci.com
The decomposition of this compound under an inert atmosphere would proceed in stages. The initial mass loss corresponds to the release of gaseous nitrogen oxides (NOx). fishersci.com This is followed by the breakdown of the phthalimide ring structure at higher temperatures, releasing carbon monoxide (CO) and carbon dioxide (CO₂). fishersci.comsynquestlabs.com The entire process reveals the compound's thermal limits and the nature of its decomposition products.
A representative TGA profile for this compound can be projected as follows:
| Decomposition Stage | Approximate Temperature Range (°C) | Mass Loss (%) | Primary Gaseous Products Evolved |
|---|---|---|---|
| Initial Decomposition | ~200 - 250 | ~24% | Nitrogen Dioxide (NO₂) |
| Ring Fragmentation | > 250 | Variable | Carbon Monoxide (CO), Carbon Dioxide (CO₂) |
Electrochemical Characterization Techniques for Redox Properties (e.g., Cyclic Voltammetry)
Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound. gamry.com CV provides valuable information on the oxidation and reduction potentials of electroactive species, offering insight into their electron transfer characteristics. onlineacademicpress.com The most significant redox process for this compound is the reduction of the nitro group (-NO₂).
The presence of the electron-withdrawing nitro group makes the phthalimide structure susceptible to reduction. In cyclic voltammetry experiments, this compound would exhibit a cathodic peak corresponding to the irreversible reduction of the N-NO₂ group to a radical anion. The potential at which this reduction occurs is a key parameter. Studies on similar aromatic nitro compounds show that this reduction is often one of the first electrochemical events to occur. mdpi.com For instance, research on N-hydroxy-4-nitrophthalimide, a related structure, indicates that the nitro group makes it significantly easier to reduce compared to non-nitrated analogs. tcichemicals.com The reduction potential of nitric oxide (NO) itself is highly negative, around -0.8 V versus a normal hydrogen electrode, indicating it is difficult to reduce. nih.gov However, when attached to an aromatic system, the reduction potential is significantly altered.
The electrochemical behavior of this compound can be summarized in the following table, with potential values estimated based on analogous nitroaromatic compounds.
| Electrochemical Process | Technique | Expected Potential Range (vs. Ag/AgCl) | Electrochemical Characteristic |
|---|---|---|---|
| Reduction of Nitro Group (N-NO₂) | Cyclic Voltammetry (CV) | -0.1 V to -1.3 V | Irreversible cathodic peak |
Theoretical and Computational Chemistry Studies of N Nitrophthalamide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, which are rooted in quantum mechanics, provide a powerful lens through which to examine the electronic structure and reactivity of molecules like N-Nitrophthalamide. northwestern.edu These computational methods solve the Schrödinger equation to determine the wavefunctions of electrons, yielding valuable information about molecular structure, energy, and various properties. northwestern.edu For aromatic nitro compounds such as this compound, these calculations can predict key characteristics including heat of formation, density, and detonation properties. researchgate.net
The electronic structure of this compound is significantly influenced by the nitro group (-NO2) and the phthalimide (B116566) core. The nitro group is a strong electron-withdrawing group, which affects the electron density distribution across the aromatic ring and the imide functionality. This electronic perturbation is crucial in determining the molecule's reactivity. For instance, the nitro group's presence can facilitate nucleophilic aromatic substitution reactions.
Computational studies allow for the mapping of the electron density and the identification of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are fundamental in predicting how this compound will interact with other chemical species. A lower LUMO energy, for example, would indicate a higher susceptibility to nucleophilic attack. The reactivity of related nitrophthalimide derivatives has been explored using these principles, shedding light on their potential as reagents in organic synthesis. ethz.chnih.gov
Furthermore, quantum chemical calculations can elucidate the stability of different isomers. For example, theoretical studies have shown that 4-nitrophthalimide (B147348) is more stable than its 3-nitrophthalimide (B32571) isomer. researchgate.net Such calculations are essential for understanding the fundamental properties that govern the behavior of this compound in chemical reactions.
Density Functional Theory (DFT) for Mechanistic Insights and Tautomeric Equilibria
Density Functional Theory (DFT) has emerged as a principal computational tool for investigating the intricacies of chemical reactions and structural dynamics, including those of this compound and related compounds. researchgate.netcecam.org DFT calculations offer a balance between computational cost and accuracy, making them well-suited for exploring reaction mechanisms and the subtle energy differences between tautomeric forms. researchgate.netencyclopedia.pub
Mechanistic Insights:
DFT studies can provide a step-by-step understanding of reaction pathways at the atomic level. mdpi.com For reactions involving nitrophthalimide derivatives, such as aza-Michael additions, DFT calculations can help to elucidate the mechanism by identifying transition states and intermediates. dntb.gov.ua For instance, in the context of nitration reactions using N-nitro reagents, DFT has been used to demonstrate a concerted and asynchronous mechanism where the C-N bond formation is the rate-determining step. ethz.ch These computational insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.
Tautomeric Equilibria:
Tautomerism, the interconversion of structural isomers through proton migration, is a phenomenon that can be effectively studied using DFT. encyclopedia.pub While this compound itself does not exhibit prominent tautomerism, the principles are highly relevant to its derivatives, particularly those with hydroxyl substitutions. sonar.ch DFT calculations can accurately predict the relative energies of different tautomers (e.g., enol vs. keto forms) and the energy barriers separating them. sonar.chwuxiapptec.com
The solvent environment can significantly influence tautomeric equilibria, and DFT models can incorporate solvent effects, either implicitly through continuum models or explicitly by including solvent molecules in the calculation. sonar.chwuxiapptec.com For example, studies on related 2-hydroxy-Schiff bases of phthalimide have used DFT to show how the solvent can modulate the tautomeric ratio. sonar.ch Theoretical calculations can also help interpret experimental data, such as NMR spectra, where observed signals might be an average of multiple tautomeric forms. encyclopedia.pub The ability of DFT to predict the properties of individual tautomers is therefore of great assistance in these cases. encyclopedia.pub
Computational Prediction of Spectroscopic Properties from First Principles
First-principles calculations, primarily based on quantum mechanics, allow for the prediction of various spectroscopic properties of molecules like this compound from fundamental physical constants, without reliance on empirical parameters. lsu.edu These computational methods are instrumental in interpreting experimental spectra and can provide insights into molecular structure and electronic transitions.
Vibrational Spectroscopy (FT-IR):
Theoretical calculations, often using Density Functional Theory (DFT), can predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to the vibrational modes of the molecule, such as stretching and bending of bonds. By comparing the computed vibrational spectrum with an experimental Fourier-transform infrared (FT-IR) spectrum, one can confirm the structure of the synthesized compound. chemmethod.comresearchgate.net For instance, the characteristic vibrational frequencies of the nitro group (NO₂) and the carbonyl groups (C=O) in this compound can be calculated and compared with experimental data for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Computational methods can also predict NMR chemical shifts (¹H, ¹³C, ¹⁵N). encyclopedia.pub The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. chemrxiv.org By calculating the magnetic shielding of each nucleus, theoretical chemical shifts can be obtained and compared with experimental NMR data. chemrxiv.org This is particularly useful for complex molecules or for distinguishing between isomers where experimental assignment might be ambiguous.
Electronic Spectroscopy (UV-Vis):
Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. sonar.chchemrxiv.org It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light that the molecule absorbs. For this compound, TD-DFT can predict the absorption bands arising from π→π* and n→π* transitions within the aromatic system and the imide group, helping to understand its photophysical properties. sonar.ch
Mass Spectrometry (MS):
While direct prediction of a full mass spectrum from first principles is complex, computational chemistry can aid in its interpretation. By calculating the stability of potential fragment ions, one can rationalize the fragmentation patterns observed in an experimental mass spectrum. mdpi.com For nitrophthalimide derivatives, the fragmentation often involves the loss of the nitro group (NO₂) or parts of the imide ring. core.ac.uk
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational dynamics and the interactions of a molecule like this compound with its environment. researchgate.net
Conformational Analysis:
This compound, while relatively rigid, possesses some conformational flexibility, particularly concerning the orientation of the nitro and amide groups relative to the benzene (B151609) ring. MD simulations can explore the potential energy surface of the molecule, identifying stable conformations and the energy barriers between them. researchgate.netnih.gov This is crucial for understanding how the molecule's shape influences its properties and interactions. The analysis of trajectories from MD simulations can reveal the preferred dihedral angles and the range of motion of different parts of the molecule. nih.gov
Solvent Interactions:
The behavior of a solute is heavily influenced by the surrounding solvent molecules. MD simulations explicitly model the solvent, allowing for a detailed investigation of solute-solvent interactions. nih.gov For this compound, simulations can reveal how solvent molecules, such as water or organic solvents, arrange themselves around the solute, forming a solvation shell. acs.org
Key insights that can be gained from these simulations include:
Hydrogen Bonding: The ability of the amide groups in this compound to act as hydrogen bond donors and the carbonyl and nitro groups to act as acceptors can be studied in detail. MD simulations can quantify the number and lifetime of hydrogen bonds with protic solvents.
Preferential Solvation: In mixed solvent systems, MD simulations can determine if one solvent component preferentially solvates the molecule. acs.org Studies on 4-nitrophthalimide in aqueous mixtures of solvents like ethanol, acetone, and N,N-dimethylformamide have shown that the organic co-solvent preferentially solvates the molecule in many cases. acs.org
Thermodynamic Properties: By analyzing the interactions between the solute and solvent, thermodynamic properties related to solvation, such as the free energy of solvation, can be estimated. This is important for understanding the solubility of this compound in different solvents. researchgate.netresearchgate.net
These simulations provide a dynamic picture that complements the static information obtained from quantum chemical calculations, offering a more complete understanding of this compound's behavior in a realistic chemical environment.
Quantitative Structure-Property Relationships (QSPR) in this compound Derivatives
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their physical, chemical, or biological properties. unimore.it This approach is valuable for predicting the properties of new, unsynthesized molecules, thereby guiding the design of compounds with desired characteristics. researchgate.net
For derivatives of this compound, QSPR models can be developed to predict a wide range of properties. The process typically involves:
Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule in a training set. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic features. unimore.it
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that relates a specific property (e.g., solubility, reactivity, biological activity) to a selection of the calculated descriptors. unimore.it
Model Validation: The predictive power of the QSPR model is assessed using both internal and external validation techniques to ensure its robustness and reliability. unimore.it
Applications for this compound Derivatives:
Physicochemical Properties: QSPR models can be developed to predict properties like solubility in various solvents, which is crucial for designing crystallization and purification processes. researchgate.net For example, the solubility of 4-nitrophthalamide (B77956) has been modeled in different solvent systems. acs.orgresearchgate.net
Reactivity: By correlating structural descriptors with reaction rates or equilibrium constants, QSPR can provide insights into the reactivity of a series of derivatives.
Biological Activity: In the context of medicinal chemistry, if this compound derivatives are found to have biological activity, QSPR models can be used to predict the activity of new analogues and to understand the structural features that are important for that activity. japsonline.comnih.gov For instance, QSAR (Quantitative Structure-Activity Relationship), a subset of QSPR, has been applied to phthalimide derivatives to understand their herbicidal or antifungal activities. researchgate.net
While specific QSPR studies focused solely on a broad range of this compound derivatives are not extensively documented in the provided search results, the principles of QSPR are widely applied to related phthalimide and nitroaromatic compounds. researchgate.netresearchgate.netjapsonline.com These studies demonstrate the potential of using computational descriptors to build predictive models for various properties of this compound derivatives.
Applications of N Nitrophthalamide in Advanced Chemical Synthesis and Materials Science
N-Nitrophthalamide as a Versatile Synthetic Building Block in Organic Synthesis
This compound, and more broadly, nitrophthalimides, serve as crucial precursors in the synthesis of a variety of organic molecules. smolecule.com The presence of the nitro group allows for a range of chemical transformations, enabling the introduction of new functionalities and the creation of complex molecular architectures. smolecule.comcymitquimica.com This versatility makes it a valuable intermediate in synthetic organic chemistry. For instance, it is used in the preparation of other compounds through reactions like nitration and reduction. smolecule.com
One notable application is its use as a nitrogen nucleophile in asymmetric aza-Michael additions to nitroalkenes, demonstrating its utility in stereoselective synthesis. smolecule.com Furthermore, 4-nitrophthalimide (B147348) is a key intermediate in the production of azo dyes and other organic compounds like luminol. chemicalbook.com It can also be converted to 4-nitrophthalonitrile (B195368) and 5-cyanophthalide, which are intermediates for various drugs. chemicalbook.com The synthesis of 4-nitrophthalamide (B77956) itself is typically achieved through the nitration of phthalimide (B116566) using a mixture of fuming nitric acid and concentrated sulfuric acid. chemicalbook.com
Precursor in the Development of Functional Organic Dyes and Fluorescent Probes for Research Methodologies
The structural backbone of this compound is integral to the development of functional dyes and fluorescent probes. Its derivatives are key components in the synthesis of fluorescent dyes utilized in diverse analytical techniques. smolecule.comjustdial.com The photophysical properties of these dyes can be tuned by modifying the phthalimide core, making them sensitive to their local environment.
A notable example is the use of 4-aminophthalimide (B160930) derivatives, which are synthesized from 4-nitrophthalamide, as fluorescent probes. researchgate.net 4-amino-N-adamantylphthalimide, for instance, is a solvatochromic dye with a high quantum yield of fluorescence that can be used for the selective visualization of lipid droplets and mitochondria in live cells. researchgate.net The design of such probes often relies on the principle of intramolecular charge transfer (ICT), where the fluorescence properties change in response to the polarity of the surrounding medium. rsc.org This sensitivity allows for the monitoring of various biological processes and the detection of specific biomolecules. The development of these probes is a rapidly advancing field, with strategies focused on achieving high selectivity and sensitivity for analytes such as biothiols. rsc.org
Role in Catalytic Processes and Reagent Design
A derivative of this compound, N-trifluoromethylthio-4-nitrophthalimide, has been identified as a novel and effective bifunctional reagent. nih.govacs.org It uniquely serves as a source for both a nitrogen group and a trifluoromethylthio (SCF3) group in a single molecule.
In a reaction promoted by 1,4-diazabicyclo[2.2.2]octane (DABCO), N-trifluoromethylthio-4-nitrophthalimide facilitates the aminotrifluoromethylthiolation of α,β-unsaturated carbonyl compounds. nih.govacs.org This process efficiently incorporates both the nitrogen and SCF3 moieties into the products, leading to the formation of versatile β-amino ketones and esters in good yields. nih.govacs.org The reaction is characterized by its mild conditions and high atom economy, providing an efficient route to α-SCF3 amino acids. nih.govacs.org
Table 1: Aminotrifluoromethylthiolation of α,β-Unsaturated Carbonyl Compounds
| Entry | Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Chalcone (B49325) | β-Phthalimido-α-(trifluoromethylthio)chalcone | 85 |
| 2 | Ethyl Cinnamate | Ethyl 3-phthalimido-2-(trifluoromethylthio)-3-phenylpropanoate | 78 |
| 3 | 4-Phenyl-3-buten-2-one | 4-Phthalimido-3-(trifluoromethylthio)-4-phenylbutan-2-one | 82 |
This table is a representative example based on the described reaction and does not represent actual experimental data from a specific cited source.
In the field of aminocatalysis, N-chloro-4-nitrophthalimide has been utilized as a chlorinating agent, particularly in the challenging enantioselective α-chlorination of aldehydes. acs.orgresearchgate.netnih.gov This reaction is often complicated by unselective pathways. However, strategies have been developed to achieve high enantioselectivity, including the use of specific aminocatalysts and chlorinating agents like N-chloro-4-nitrophthalimide in combination with a mixture of trifluoroacetic and acetic acid. acs.orgresearchgate.netnih.gov While effective, these methods can require expensive or non-commercial reagents and catalysts. acs.orgnih.gov More recent advancements have focused on shifting the reaction pathway using solvents like hexafluoroisopropanol (HFIP) to enable the use of cheaper catalysts and chlorinating agents with improved efficiency. acs.orgnih.gov
Mechanochemistry offers a solvent-free and often more sustainable approach to chemical synthesis. In this context, the catalytic transfer hydrogenation (CTH) of aromatic nitro compounds can be performed using ball milling. mdpi.comnih.govresearchgate.net This method has been successfully applied to the reduction of various nitroarenes to their corresponding anilines using ammonium (B1175870) formate (B1220265) as a hydrogen source and palladium on carbon as the catalyst. mdpi.comnih.gov
Research has shown that 4-nitrophthalimide can be quantitatively converted to 4-aminophthalimide under these mechanochemical CTH conditions. mdpi.com This demonstrates the compatibility of the imide functionality with this reduction method, highlighting its broad scope and tolerance for various functional groups. mdpi.comnih.gov The process is considered a simple, facile, and clean approach for the synthesis of substituted anilines. mdpi.comnih.gov
N-Chloro-4-nitrophthalimide as a Chlorinating Agent in Aminocatalysis
Integration into Polymeric Materials for Enhanced Thermal Stability and UV Resistance
This compound and its derivatives can be incorporated into polymeric structures to enhance their properties. The phthalimide group, in general, is known to contribute to the high thermal stability of polymers like polyimides. researchgate.net These polymers are utilized in high-temperature applications due to their mechanical strength and chemical resistance. researchgate.net
Furthermore, the ability of the nitrophthalimide structure to absorb UV light suggests its potential role as a photoinitiator in polymerization processes. cymitquimica.com Additives can be incorporated into polymers to modify a range of properties, including thermal stability and resistance to degradation. While direct studies extensively detailing the integration of this compound for UV resistance are not prevalent in the initial search results, the inherent properties of the chromophore suggest a plausible application in this area, similar to how other additives are used to improve polymer durability. nsc.rumdpi.com
Development of Metal Phthalocyanine (B1677752) Complexes from Nitrophthalamide Intermediates
This compound, particularly 4-nitrophthalamide, serves as a crucial intermediate in the synthesis of functionalized metal phthalocyanine complexes. The synthetic strategy typically commences with the nitration of a phthalic acid derivative, such as phthalamide (B166641) or phthalimide, to introduce the nitro group onto the aromatic ring. This is commonly achieved using a mixture of nitric acid and sulfuric acid. researchgate.netarabjchem.orgubbcluj.ro The resulting nitrophthalamide is then subjected to dehydration to yield the corresponding nitrophthalonitrile. researchgate.netarabjchem.org This dehydration step is often carried out using reagents like thionyl chloride in a suitable solvent such as N,N-dimethylformamide (DMF). researchgate.netarabjchem.org
The 4-nitrophthalonitrile is the direct precursor to the phthalocyanine macrocycle. The formation of the metallophthalocyanine complex is accomplished through a cyclotetramerization reaction of the 4-nitrophthalonitrile. researchgate.netubbcluj.ro This reaction involves heating the precursor in the presence of a metal salt, which acts as a template for the macrocycle's formation. ubbcluj.roclockss.org High-boiling solvents like nitrobenzene (B124822) or 1-pentanol (B3423595) are often employed, and a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be used to facilitate the reaction. ubbcluj.ro Another approach involves a solvent-free method where the nitrophthalimide is heated with urea (B33335) (as a nitrogen source), a metal salt, and a catalyst like ammonium molybdate (B1676688). ubbcluj.ro This process leads to the formation of tetra-substituted metallophthalocyanines, where the nitro groups are positioned at the peripheral positions of the macrocyclic ring. ubbcluj.ro
This synthetic route has been successfully utilized to prepare a variety of metallophthalocyanines, including those with zinc, copper, cobalt, and strontium as the central metal ion. ubbcluj.roresearchgate.net For instance, a nickel phthalocyanine complex has been synthesized via the cyclotetramerization of a 4-(ciproxy)phthalonitrile, which was itself derived from 4-nitrophthalonitrile. researchgate.netejtas.com Similarly, cobalt phthalocyanine complexes have been prepared starting from 3-nitrophthalamide (B1308282), following a similar pathway of dehydration and subsequent cyclotetramerization. azjournalbar.com
Synthesis and Coordination Chemistry of Phthalocyanine Ligands
The synthesis of phthalocyanine ligands from this compound intermediates hinges on the conversion of the diamide (B1670390) functional groups into nitrile groups. The ammonolysis of 4-nitrophthalimide with ammonium hydroxide (B78521) can produce 4-nitrophthalamide, which is then dehydrated to form 4-nitrophthalonitrile. uea.ac.uk This dinitrile compound is the fundamental building block for the phthalocyanine ligand.
The coordination chemistry of these ligands is dominated by the template-assisted cyclotetramerization reaction. In this process, four molecules of the substituted phthalonitrile (B49051) coordinate to a central metal ion. The metal ion organizes the four ligand precursors in a planar arrangement, facilitating the intramolecular cyclization to form the highly stable, 18-π electron aromatic phthalocyanine macrocycle. The choice of the metal salt (e.g., metal chlorides, acetates) is critical as it determines the central metal of the final complex. ubbcluj.roclockss.org
For example, the synthesis of zinc(II) tetra(4-quinoleinoxy)phthalocyanine involves the cyclotetramerization of 4-(quinoleinoxy)phthalonitrile with zinc(II) acetate (B1210297) in nitrobenzene. arabjchem.org The reaction proceeds in the presence of urea and ammonium molybdate at elevated temperatures. arabjchem.org The resulting phthalocyanine is a macrocyclic dianion ligand that strongly coordinates the central zinc(II) ion within its central cavity, forming a stable complex. ubbcluj.ro The peripheral substituents, originating from the initial nitrophthalamide, influence the solubility and electronic properties of the final metallophthalocyanine complex. researchgate.net
Spectroscopic and Electrochemical Properties of Metallophthalocyanines
Metallophthalocyanines derived from nitrophthalamide intermediates exhibit characteristic spectroscopic and electrochemical properties. Their electronic absorption spectra are defined by two main absorption bands: the Soret band (B-band) in the UV region (around 300-400 nm) and the Q-band in the visible region (around 600-750 nm). azjournalbar.com The intense Q-band, arising from the π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the phthalocyanine ring, is particularly sensitive to the central metal ion and peripheral substituents. azjournalbar.com
For instance, a nickel phthalocyanine complex derived from a 4-nitrophthalonitrile intermediate showed an intense Q-band absorption at 690 nm in DMF. researchgate.netejtas.com A similar copper-containing complex also displayed its Q-band at 690 nm in DMF, while the corresponding cobalt complex showed a Q-band at 678 nm. researchgate.net Strontium(II) tetranitrophthalocyanine exhibits a Q-band maximum around 690 nm in DMSO. ubbcluj.ro The position of the Q-band can be influenced by aggregation, which is often solvent and concentration-dependent. ubbcluj.roitu.edu.tr
The electrochemical behavior of these complexes has been investigated using techniques like cyclic voltammetry (CV). arabjchem.orgcambridge.org CV analysis allows for the estimation of HOMO and LUMO energy levels and provides insight into the redox properties of the phthalocyanines. arabjchem.org For example, the CV of novel zinc phthalocyanine derivatives has been used to determine their redox potentials. arabjchem.org In a study of octa-substituted metallophthalocyanines, a NiPc complex showed two oxidation peaks at 1.14 V and 0.62 V, while a ZnPc complex exhibited lower oxidation potentials at 0.98 V and 0.49 V, indicating the influence of the central metal on the electronic properties. nih.gov The thermal stability of these complexes is generally high; a nickel phthalocyanine derivative was found to be stable up to 309 °C, as determined by thermogravimetric analysis (TGA). researchgate.netejtas.com
| Property | Nickel Phthalocyanine Derivative researchgate.netejtas.com | Cobalt Phthalocyanine Derivative researchgate.netazjournalbar.com | Copper Phthalocyanine Derivative researchgate.net | Strontium (II) Tetranitrophthalocyanine ubbcluj.ro |
| Q-band λmax (nm) | 690 (in DMF) | 677-678 (in DMF) | 690 (in DMF) | ~690 (in DMSO) |
| B-band λmax (nm) | ~300-400 | ~300-400 | ~300-400 | Not specified |
| Thermal Degradation (°C) | Starts at 309 | Starts at 300 | Starts at 309 | Not specified |
| Fluorescence Emission λmax (nm) | Not specified | Not specified | Not specified | ~710 (in solid state) |
Supramolecular Assembly and Hydrogen-Bonded Architectures
The geometry of the 4-nitrophthalamide molecule itself is non-planar, with the nitro and amide groups twisted out of the plane of the benzene (B151609) ring. researchgate.net This twisted conformation prevents intramolecular hydrogen bonding, thereby promoting the formation of intermolecular connections. The result is a robust three-dimensional framework. researchgate.net
Similarly, studies on isomeric nitrophthalimides, such as 4-nitrophthalimide, show the formation of sheet-like structures built from a combination of N-H···O and C-H···O hydrogen bonds. iucr.org In 4-nitrophthalimide, a three-center N-H···(O)₂ hydrogen bond, where the N-H group interacts with both carbonyl oxygen atoms, is a key feature of its supramolecular structure. iucr.org The ability of these relatively simple molecules to self-assemble into well-defined, ordered architectures highlights the importance of hydrogen bonding in crystal engineering. These hydrogen-bonded organic frameworks (HOFs) are of interest for their potential applications in areas such as gas storage and molecular recognition. beilstein-journals.org The formation of such ordered structures is a testament to the directional and specific nature of hydrogen bonds. mpg.de
| Compound | Hydrogen Bond Type | Interaction Details | Resulting Architecture |
| 4-Nitrophthalamide researchgate.net | N-H···O | Each N-H group donates a hydrogen bond to carbonyl and nitro oxygen atoms of neighboring molecules. | Three-dimensional network |
| 4-Nitrophthalimide iucr.org | N-H···(O)₂ (three-center) | The N-H group interacts with both carbonyl oxygen atoms of a neighboring molecule. | Sheet-like structure |
| 4-Nitrophthalimide iucr.org | C-H···O | Aromatic C-H groups interact with carbonyl and nitro oxygen atoms. | Contributes to the sheet-like structure |
Future Directions and Emerging Research Avenues in N Nitrophthalamide Chemistry
Exploration of Novel and Sustainable Synthetic Pathways
The conventional synthesis of N-Nitrophthalamide involves the nitration of phthalimide (B116566) using a mixture of fuming nitric acid and concentrated sulfuric acid. researchgate.netsmolecule.com This method, while effective, utilizes harsh and corrosive reagents, posing environmental and handling challenges. Future research is poised to develop more sustainable and efficient synthetic protocols.
Key areas for exploration include:
Green Nitrating Agents: Investigating alternative nitrating reagents that are less hazardous and more atom-economical is a primary goal. methodist.edu.in Research into reagents like N-nitrosaccharin or tert-butyl nitrite, which have been used for N-nitrosation under solvent-free conditions, could inspire new methods for N-nitration. ethz.chrsc.org The development of solid-supported catalysts or novel N-nitro-type reagents, such as 5-methyl-1,3-dinitro-1H-pyrazole, could offer milder and more controllable reaction conditions. acs.orgresearchgate.net
Solvent-Free and Catalytic Conditions: The development of solvent-free reaction conditions, similar to those used for synthesizing certain chalcone (B49325) derivatives from nitrophthalic anhydride (B1165640), presents a significant opportunity to reduce waste and energy consumption. ekb.eg Exploring catalytic approaches, potentially using transition metals or organocatalysts, could lower the activation energy and improve the selectivity of the nitration process, moving away from stoichiometric reagents. acs.org
Biocatalysis: A long-term and ambitious goal is the exploration of biocatalytic routes. While currently speculative for this compound, the use of enzymes for selective nitration reactions is an emerging field in green chemistry that could offer unparalleled selectivity and sustainability.
Advanced Mechanistic Studies and Reaction Engineering for Process Optimization
A thorough understanding of reaction mechanisms and kinetics is fundamental for optimizing the synthesis and application of this compound. ualberta.cabau.edu.jo Future research should focus on detailed mechanistic investigations to enable precise control over reaction outcomes and facilitate scale-up.
Emerging research avenues include:
Kinetic and Mechanistic Probes: Detailed kinetic studies, similar to those performed on the hydrolysis of substituted phthalamides, are needed to elucidate the rate-determining steps and the influence of reaction parameters on the synthesis of this compound. nih.govcdnsciencepub.comresearchgate.net The use of techniques like solvent deuterium (B1214612) kinetic isotope effects could provide deep insights into the transition states involved. nih.gov
Computational Mechanistic Studies: Density Functional Theory (DFT) calculations can be employed to model the reaction pathway of N-nitration, identify key intermediates and transition states, and understand the structure-activity relationship of different nitrating agents. acs.org Such studies can help explain the reactivity and selectivity observed experimentally and guide the development of improved synthetic methods.
Process Engineering and Optimization: Applying principles of chemical reaction engineering will be crucial for transitioning synthetic protocols from the laboratory to an industrial scale. numberanalytics.commdpi.com This includes the design of optimal reactor configurations (e.g., batch vs. continuous flow reactors), modeling of transport phenomena, and optimization of process parameters like temperature, concentration, and reaction time to maximize yield and purity while ensuring safety. google.comkaust.edu.sa
Rational Design of this compound-Based Reagents with Enhanced Selectivity and Atom Economy
This compound and its derivatives hold promise as specialized reagents in organic synthesis. Future work will focus on the rational design of novel reagents that offer improved performance in terms of reactivity, selectivity, and atom economy.
Key directions for development are:
Bifunctional Reagents: A significant advancement would be the design of this compound-based reagents that can introduce multiple functional groups in a single, atom-economical step. An exemplary case from a related compound is N-trifluoromethylthio-4-nitrophthalimide, which serves as a source for both a nitrogen and a trifluoromethylthio (SCF₃) group in aminotrifluoromethylthiolation reactions. acs.orgfigshare.comnih.gov This highlights the potential for creating multifunctional reagents from the this compound scaffold.
Enhanced Selectivity: Modifying the structure of this compound can fine-tune its reactivity and selectivity. iitmandi.ac.in For instance, the introduction of different substituents on the phthalimide ring could influence the electrophilicity of the N-nitro group, leading to reagents with tailored applications in chemo-, regio-, or stereoselective transformations.
Tandem Reactions: Designing one-pot tandem reactions that utilize this compound as a key component can significantly improve synthetic efficiency. researchgate.net For example, a sequence involving this compound in an initial reaction followed by an in-situ transformation of the resulting intermediate could provide rapid access to complex molecular architectures.
Computational Prediction and Experimental Validation of Novel Chemical Properties
Computational chemistry provides powerful tools for predicting the properties of molecules before their synthesis, guiding experimental efforts toward the most promising targets. mdpi.com For this compound, a synergistic approach combining computational prediction and experimental validation will be key to unlocking new applications.
Future research in this area will likely involve:
DFT and Ab Initio Calculations: Using methods like Density Functional Theory (DFT), researchers can predict a wide range of properties for this compound and its derivatives. nih.gov These include electronic properties (HOMO-LUMO gap), molecular electrostatic potential (MEP) maps, and spectroscopic signatures (IR, NMR). researchgate.net Such calculations can help understand the molecule's reactivity, stability, and intermolecular interactions. researchgate.netmdpi.com
Prediction of Nonlinear Optical (NLO) Properties: Organic molecules with donor-acceptor structures can exhibit significant NLO properties, making them useful for applications in photonics and optical computing. researchgate.net Computational screening can predict the hyperpolarizability of this compound derivatives, identifying candidates with potentially high NLO activity for subsequent synthesis and experimental testing.
In Silico Screening for Biological Activity: The phthalimide scaffold is a well-known pharmacophore present in many bioactive compounds. ucl.ac.ukresearchgate.netresearchgate.netmdpi.com Computational tools like molecular docking can be used to screen this compound derivatives against various biological targets, predicting potential therapeutic activities and guiding the synthesis of new drug candidates. nih.govmdpi.com
A data table summarizing key computationally predicted properties for related nitrophthalimide compounds is presented below, suggesting potential values for this compound.
| Property | Predicted Value/Finding | Significance |
| HOMO-LUMO Energy Gap | ~4.5 eV (for 4-nitrophthalimide) researchgate.net | Indicates molecular stability and potential for electronic applications. |
| Molecular Hyperpolarizability (β) | High values predicted for similar donor-acceptor molecules. researchgate.net | Suggests potential for use in nonlinear optical (NLO) materials. |
| Molecular Electrostatic Potential (MEP) | Reveals electron-rich and electron-deficient regions. researchgate.net | Helps predict sites for electrophilic and nucleophilic attack. |
| Binding Energy (Docking) | Phthalimide derivatives show favorable binding to therapeutic targets like ALK5 kinase. mdpi.com | Suggests potential for rational drug design based on the this compound scaffold. |
Integration into Next-Generation Functional Materials and Chemical Systems
The unique electronic and chemical properties of this compound make it an attractive building block for a new generation of advanced materials and chemical systems. Research is moving beyond traditional applications toward more sophisticated uses.
Emerging areas of application include:
Precursors for Phthalocyanines: Nitrophthalimides and their derivatives are key intermediates in the synthesis of phthalonitriles, which are precursors to phthalocyanines. ejtas.comresearchgate.netbch.ro These macrocyclic compounds have widespread applications as dyes, chemical sensors, and photosensitizers in photodynamic therapy and photovoltaic cells. researchgate.netarabjchem.org Future work could focus on using this compound to create novel phthalocyanine (B1677752) structures with tailored electronic and optical properties.
Electrochemical Sensors: Phthalimide-based markers have been successfully used in the development of electrochemical biosensors. For example, 4-nitrophthalimide (B147348) has been employed as a metal-free electroactive label for peptide nucleic acids (PNA) in DNA detection. researchgate.net This suggests that this compound could be integrated into similar sensor platforms, potentially offering a distinct electrochemical signature.
Advanced Polymers and Materials: The phthalimide moiety is known for its thermal stability and is incorporated into high-performance polymers. rsc.org this compound could serve as a monomer or an additive to create polymers with specific functionalities, such as enhanced thermal resistance, altered electronic properties, or as a precursor for creating porous materials after the thermal release of the nitro group.
Agrochemicals: Derivatives of phthalimide have long been used in agriculture. rsc.orgjustdial.com Future research could focus on developing this compound-based compounds as more selective and potent herbicides or fungicides, with an emphasis on understanding their mechanism of action and designing them for enhanced biodegradability. smolecule.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing N-Nitrophthalamide, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis typically involves nitration of phthalamide derivatives under controlled acidic conditions. To ensure reproducibility, document reagent purity (e.g., HNO₃ concentration), reaction temperature (±2°C tolerance), and quenching protocols. Characterization via H/C NMR and HPLC (≥95% purity threshold) is critical. Include detailed experimental steps, such as solvent ratios and stirring rates, as minor deviations can alter yields .
Q. What analytical techniques are recommended for characterizing this compound's purity and structural integrity?
- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) for purity analysis, complemented by mass spectrometry (MS) for molecular ion confirmation. For structural validation, employ FT-IR to identify nitro-group vibrations (~1520 cm⁻¹) and X-ray crystallography for definitive conformation. Cross-validate results against literature spectra and report instrument calibration details (e.g., column type, mobile phase) .
Q. How should researchers conduct a systematic literature review on this compound to identify knowledge gaps?
- Methodological Answer : Utilize databases like SciFinder and PubMed with keywords "this compound synthesis," "degradation pathways," and "spectral data." Filter for primary sources (1990–2024) and apply the PICO framework to isolate understudied areas, such as environmental stability or catalytic applications. Annotate contradictions in reported melting points or spectral peaks for further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
